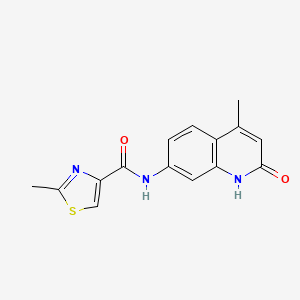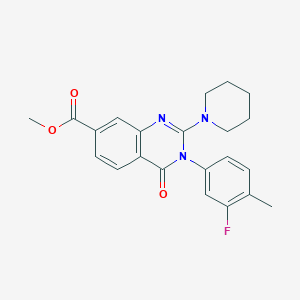
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV-1 Replication Inhibition
Compounds closely related to the specified chemical have shown potent inhibitory effects on HIV-1 replication and cytokine production, suggesting their utility in the development of antiviral therapies. For instance, fluoroquinoline derivatives have been identified as potent inhibitors, demonstrating significant reductions in HIV-1 replication rates and cytokine production in stimulated peripheral blood mononuclear cells (Baba et al., 1998).
Antimicrobial Studies
Research on fluoroquinolone-based 4-thiazolidinones reveals the antimicrobial potential of such compounds, including synthesized derivatives from lead molecules demonstrating antibacterial and antifungal activities. This highlights the role of these compounds in addressing microbial resistance and developing new antibacterial agents (Patel & Patel, 2010).
Synthesis and Evaluation for CGRP Receptor Inhibition
The convergent, stereoselective synthesis of compounds as CGRP receptor antagonists points towards their application in treating conditions like migraines. Detailed synthesis pathways demonstrate the chemical versatility and potential therapeutic applications of such compounds (Cann et al., 2012).
Structural Analysis and Crystallography
Studies involving the crystal structure and Hirshfeld surface analysis of related compounds provide valuable insights into their molecular interactions, stability, and potential modifications for enhanced pharmacological properties (Ullah & Stoeckli-Evans, 2021).
Novel Synthesis Approaches
Research also encompasses novel synthesis methods for piperazine substituted quinolones, showcasing the chemical methodologies for creating derivatives with potential as therapeutic agents. Such studies contribute to the broader chemical knowledge necessary for drug development (Fathalla & Pazdera, 2017).
Eigenschaften
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-piperidin-1-ylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14-6-8-16(13-18(14)23)26-20(27)17-9-7-15(21(28)29-2)12-19(17)24-22(26)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPBMEXHQXYRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2638974.png)

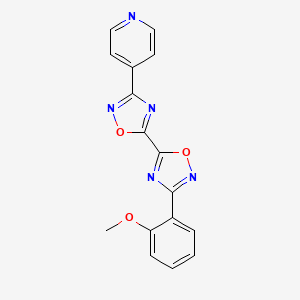
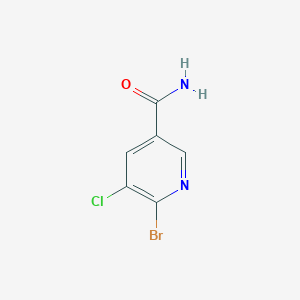
![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
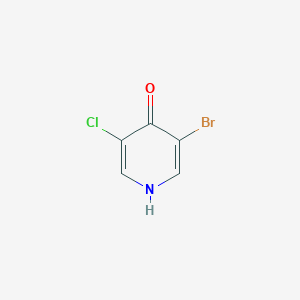
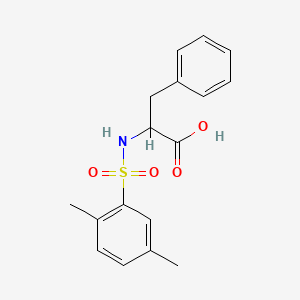
![N-(2-furylmethyl)-4-{[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2638984.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638987.png)
